

Application Notes and Protocols for Odevixibat-13C6 in NMR Spectroscopy

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Compound of Interest

Compound Name: Odevixibat-13C6

Cat. No.: B12364815

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and detailed experimental protocols for the use of **Odevixibat-13C6** in Nuclear Magnetic Resonance (NMR) spectroscopy. **Odevixibat-13C6**, a stable isotope-labeled version of the ileal bile acid transporter (IBAT) inhibitor Odevixibat, serves as a powerful tool for in-depth studies of the drug's metabolism, pharmacokinetics (PK), and mechanism of action.

Introduction to Odevixibat and the Role of Isotopic Labeling

Odevixibat is a potent, reversible inhibitor of the ileal sodium/bile acid cotransporter, also known as the ileal bile acid transporter (IBAT).^[1] By blocking the reabsorption of bile acids in the terminal ileum, Odevixibat increases their fecal excretion, thereby reducing the total bile acid pool in the body.^{[2][3][4]} This mechanism of action is particularly beneficial in the treatment of cholestatic liver diseases, such as progressive familial intrahepatic cholestasis (PFIC), where the accumulation of bile acids leads to severe pruritus and liver damage.^{[4][5]}

The use of stable isotope-labeled compounds, such as **Odevixibat-13C6**, in conjunction with NMR spectroscopy, offers a non-radioactive method to trace the metabolic fate of a drug. This approach provides detailed structural information on metabolites and allows for the quantification of both the parent drug and its metabolic products in various biological matrices.

Applications of Odevixibat-13C6 in NMR Spectroscopy

The primary applications of **Odevixibat-13C6** for NMR spectroscopy in drug development include:

- **Metabolite Identification and Structural Elucidation:** The ^{13}C label provides a unique spectroscopic signature, enabling the unambiguous identification of drug-derived metabolites in complex biological samples like urine, plasma, and feces. 2D NMR techniques, such as HSQC and HMBC, can be used to piece together the structure of novel metabolites.
- **Quantitative Analysis of Drug and Metabolites (qNMR):** NMR spectroscopy can be used for the precise quantification of **Odevixibat-13C6** and its metabolites without the need for identical analytical standards for each metabolite. This is particularly useful in early-stage metabolism studies.
- **Mechanistic Studies:** By tracing the ^{13}C label, researchers can gain insights into the specific metabolic pathways involved in the biotransformation of Odevixibat.
- **Pharmacokinetic (PK) Studies:** NMR can be employed to determine the concentration-time profiles of **Odevixibat-13C6** and its major metabolites in biological fluids, providing key pharmacokinetic parameters.

Data Presentation

The following tables represent hypothetical, yet realistic, quantitative data that could be obtained from NMR analysis of **Odevixibat-13C6** and its potential metabolites.

Table 1: Hypothetical ^{13}C NMR Chemical Shifts of **Odevixibat-13C6** and a Putative Metabolite

| Carbon Position | Odevixibat-13C6 Chemical Shift (ppm) | Metabolite M1 (Hydroxylated) Chemical Shift (ppm) |
|-------------------|--------------------------------------|---|
| ¹³ C-1 | 15.2 | 15.2 |
| ¹³ C-2 | 28.5 | 28.5 |
| ¹³ C-3 | 35.1 | 35.0 |
| ¹³ C-4 | 45.8 | 72.3 (Hydroxylated position) |
| ¹³ C-5 | 31.9 | 31.8 |
| ¹³ C-6 | 22.7 | 22.6 |

Table 2: Illustrative Quantitative NMR (qNMR) Data for a Pharmacokinetic Study

| Time Point (hours) | Odevixibat-13C6 Concentration (µg/mL) | Metabolite M1 Concentration (µg/mL) |
|--------------------|---------------------------------------|-------------------------------------|
| 0.5 | 0.85 | 0.05 |
| 1 | 1.20 | 0.15 |
| 2 | 0.95 | 0.35 |
| 4 | 0.40 | 0.60 |
| 8 | 0.10 | 0.45 |
| 24 | < 0.05 | 0.10 |

Experimental Protocols

Protocol 1: In Vitro Metabolism of Odevixibat-13C6 in Human Liver Microsomes

Objective: To identify and characterize the metabolites of **Odevixibat-13C6** formed by human liver microsomes using NMR spectroscopy.

Materials:

- **Odevixibat-13C6**
- Human Liver Microsomes (HLMs)
- NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
- Phosphate buffer (pH 7.4)
- Acetonitrile (ACN)
- Deuterated methanol (CD₃OD) for NMR analysis
- NMR tubes

Methodology:

- Incubation:
 - Prepare a reaction mixture containing **Odevixibat-13C6** (e.g., 10 µM final concentration), HLMs (e.g., 0.5 mg/mL), and the NADPH regenerating system in phosphate buffer.
 - Initiate the reaction by adding the NADPH regenerating system.
 - Incubate at 37°C for a specified time (e.g., 60 minutes).
 - Prepare a negative control incubation without the NADPH regenerating system.
- Sample Quenching and Extraction:
 - Terminate the reaction by adding an equal volume of cold acetonitrile.
 - Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
 - Collect the supernatant and evaporate to dryness under a stream of nitrogen.
- NMR Sample Preparation:

- Reconstitute the dried extract in a suitable volume of deuterated methanol (e.g., 600 μ L).
- Transfer the solution to an NMR tube.
- NMR Data Acquisition:
 - Acquire a 1D ^{13}C NMR spectrum to identify signals from **Odevixibat- $^{13}\text{C}_6$** and potential metabolites.
 - Acquire 2D NMR spectra (e.g., ^1H - ^{13}C HSQC and HMBC) to facilitate structural elucidation of any observed metabolites.

Protocol 2: Quantitative NMR (qNMR) Analysis of Odevixibat- $^{13}\text{C}_6$ in Plasma

Objective: To quantify the concentration of **Odevixibat- $^{13}\text{C}_6$** in plasma samples from a pharmacokinetic study.

Materials:

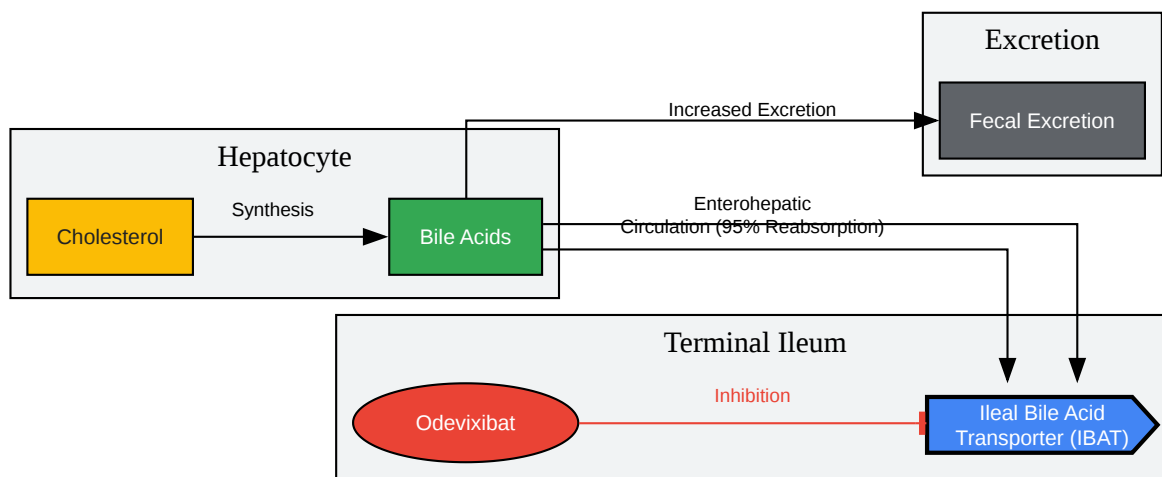
- Plasma samples containing **Odevixibat- $^{13}\text{C}_6$**
- Internal standard (e.g., a known concentration of a compound with a distinct NMR signal, such as maleic acid)
- Deuterated solvent (e.g., D_2O or CD_3OD)
- NMR tubes

Methodology:

- Sample Preparation:
 - Thaw plasma samples.
 - To a known volume of plasma (e.g., 500 μ L), add a precise amount of the internal standard stock solution.

- Perform a protein precipitation and extraction step as described in Protocol 1.
- Reconstitute the dried extract in a known volume of deuterated solvent.
- NMR Data Acquisition:
 - Acquire a quantitative ^{13}C NMR spectrum. Ensure a sufficient relaxation delay (e.g., $5 \times T_1$) to allow for full relaxation of the signals of interest for accurate integration.
- Data Analysis:
 - Integrate the area of a well-resolved signal from **Odevixibat- $^{13}\text{C}_6$** and a signal from the internal standard.
 - Calculate the concentration of **Odevixibat- $^{13}\text{C}_6$** using the following formula:
$$\text{Concentration_Odevixibat} = (\text{Area_Odevixibat} / \text{Area_IS}) * (\text{N_IS} / \text{N_Odevixibat}) * (\text{MW_Odevixibat} / \text{MW_IS}) * \text{Concentration_IS}$$
Where:
 - Area = Integral of the NMR signal
 - N = Number of nuclei giving rise to the signal
 - MW = Molecular weight
 - IS = Internal Standard

Visualizations



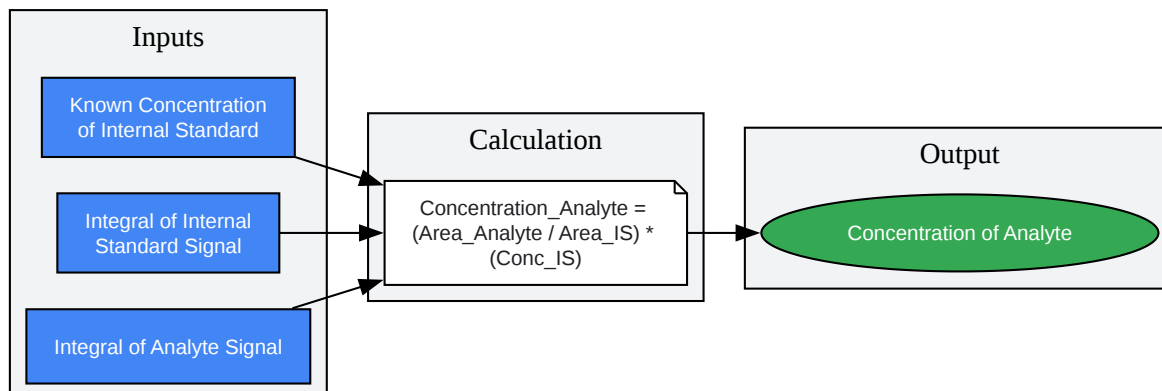
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Caption: Mechanism of action of Odevixibat.



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Caption: Experimental workflow for NMR-based metabolite identification.



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Caption: Logical relationship for quantitative NMR (qNMR).

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